

A Comparative Analysis of NK7-902 and Other Molecular Glue Degraders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NK7-902

Cat. No.: B15606143

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Molecular glue degraders have emerged as a promising therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable." This guide provides a comparative analysis of **NK7-902**, a selective NEK7 degrader, and other notable molecular glue degraders. The information is presented to facilitate an objective comparison of their performance, supported by available experimental data.

Introduction to Molecular Glue Degraders

Molecular glues are small molecules that induce a physical association between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[1] This mechanism differs from that of proteolysis-targeting chimeras (PROTACs) as molecular glues are typically smaller, single molecules with more favorable pharmacokinetic properties.^[1] A key E3 ligase co-opted by many molecular glues, including **NK7-902**, is Cereblon (CRBN).^[2]

Comparative Analysis of NEK7 Degraders

NIMA-related kinase 7 (NEK7) is a crucial regulator of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.^{[3][4]} Consequently, the degradation of NEK7 presents a compelling therapeutic strategy. This section compares **NK7-902** with other recently developed NEK7-targeting molecular glue degraders.

Quantitative Performance Data

The following table summarizes the available quantitative data for **NK7-902** and other NEK7 molecular glue degraders. It is important to note that the data are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Compound	Target	Cell Line	DC50 (nM)	Dmax (%)	IL-1 β Inhibition (IC50, nM)	IL-18 Inhibition (IC50, nM)	Source(s)
NK7-902	NEK7	Human Primary Monocytes	0.2	>95	Partial Inhibition	Not Reported	[5]
Human PBMCs	1.6	>95	Partial Inhibition	Not Reported	[6]		
Mouse Splenocytes	54.2	>95	Not Reported	Not Reported	[6]		
LC-04-045	NEK7	MOLT-4	7	90	33.03	32.99	[5][7][8][9]
MRT-8102	NEK7	Not Reported	Potent (nanomolar)	Near-complete	Near-complete	Not Reported	[10][11][12][13]
CPT-513/635	NEK7	Not Reported	Picomolar potency	~90% inhibition of IL-1 β release	Not Reported	Not Reported	[14]
CPT-101/732	NEK7	Not Reported	Low single-digit nanomolar	~90% inhibition of IL-1 β release	Not Reported	Not Reported	[14]

Note: Data for MRT-8102 and the CPT series are based on qualitative descriptions from press releases and white papers, as specific DC50 and Dmax values were not publicly available in the reviewed literature.

Pharmacokinetic Properties

A comparative summary of the available pharmacokinetic data for various NEK7 degraders is presented below.

Compound	Species	Administration	Bioavailability (%)	Key Findings	Source(s)
NK7-902	Cynomolgus Monkey	Oral	50	Moderate clearance, long-lasting NEK7 degradation but transient IL-1 β inhibition.	[3] [6]
Rat	Oral	62	Good oral exposure.	[6]	
MRT-8102	Non-human Primate	Oral	Orally bioavailable	Potent, selective, and durable NEK7 degradation with near-complete reduction of IL-1 β . Favorable safety profile.	[10] [11] [12] [13]
CPT-513	Mouse	Oral	Not Reported	Dose-dependent therapeutic effect in a collagen-induced arthritis model.	[14]
Cynomolgus Monkey	Oral	Not Reported	Almost complete NEK7 degradation	[15]	

for over 20
hours.

CPT-635r	Mouse	Oral	32	Systemic distribution.	[16]
CPT-732r	Mouse	Oral	>95	Brain- penetrant.	[16]

Broader Comparison with Other Molecular Glue Degraders

To provide a wider context, this section compares NEK7 degraders with molecular glues targeting other clinically relevant proteins, such as IKZF1/3 and GSPT1, which are implicated in cancer.

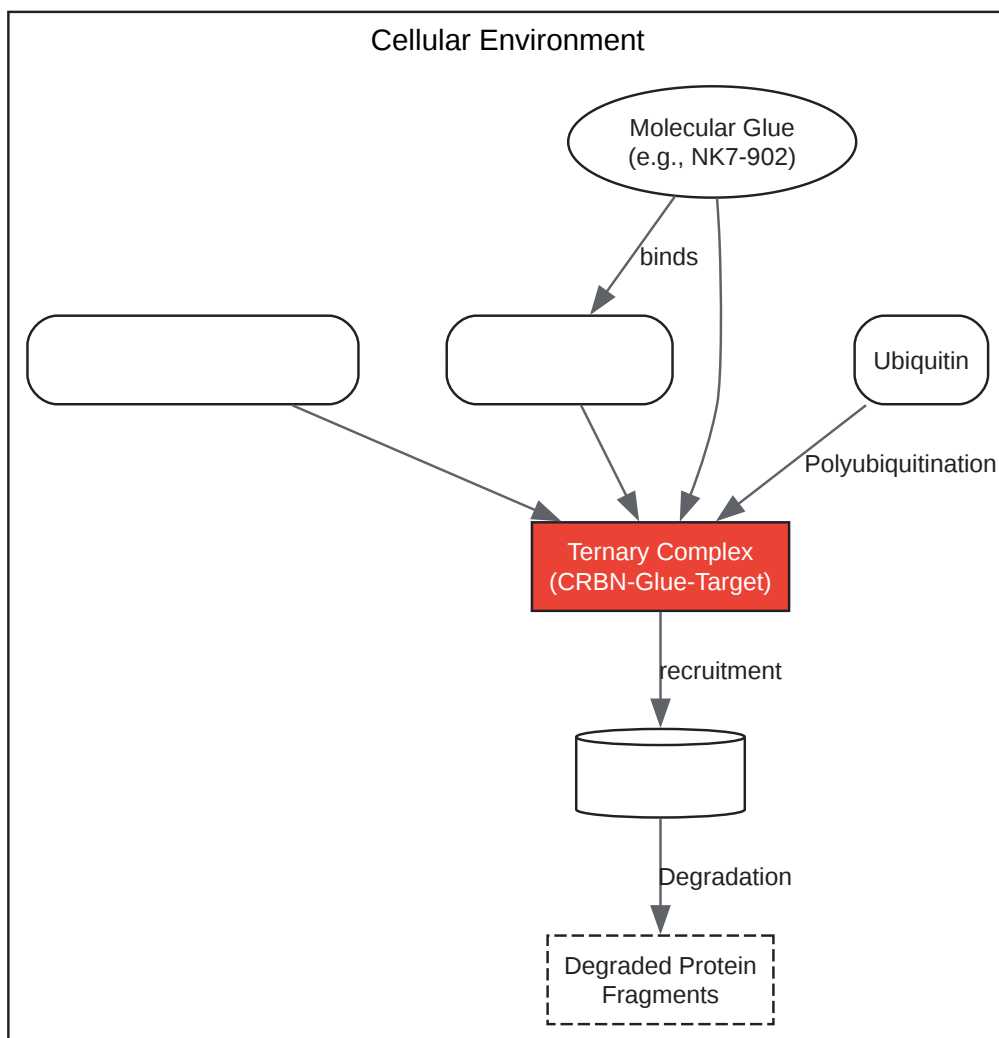
Compound	Target(s)	E3 Ligase	Key Characteristics	Clinical Status (if applicable)	Source(s)
Lenalidomide	IKZF1, IKZF3	CRBN	Approved for multiple myeloma.	Approved	[1]
Pomalidomide	IKZF1, IKZF3	CRBN	Approved for multiple myeloma.	Approved	[1]
CFT7455	IKZF1, IKZF3	CRBN	Picomolar potency.	Phase I/II for multiple myeloma and non-Hodgkin's lymphoma.	[1] [17]
CC-90009	GSPT1	CRBN	First rationally designed molecular glue in the clinic.	Phase II for AML and MDS.	[1]
LYG-409	GSPT1	CRBN	Potent, selective, and orally bioavailable with in vivo antitumor activity.	Preclinical	[18]
MRT-2359	GSPT1	Not Reported	Orally active with anti-tumor activity in NSCLC xenograft models.	Phase II for MYC-driven tumors.	[19]

Signaling Pathways and Experimental Workflows

Mechanism of Action of CRBN-based Molecular Glue Degraders

The following diagram illustrates the general mechanism of action for CRBN-based molecular glue degraders like **NK7-902**. The degrader facilitates the interaction between the CRBN E3 ligase complex and the target protein (e.g., NEK7), leading to the target's polyubiquitination and subsequent degradation by the proteasome.

Mechanism of CRBN-based Molecular Glue Degraders



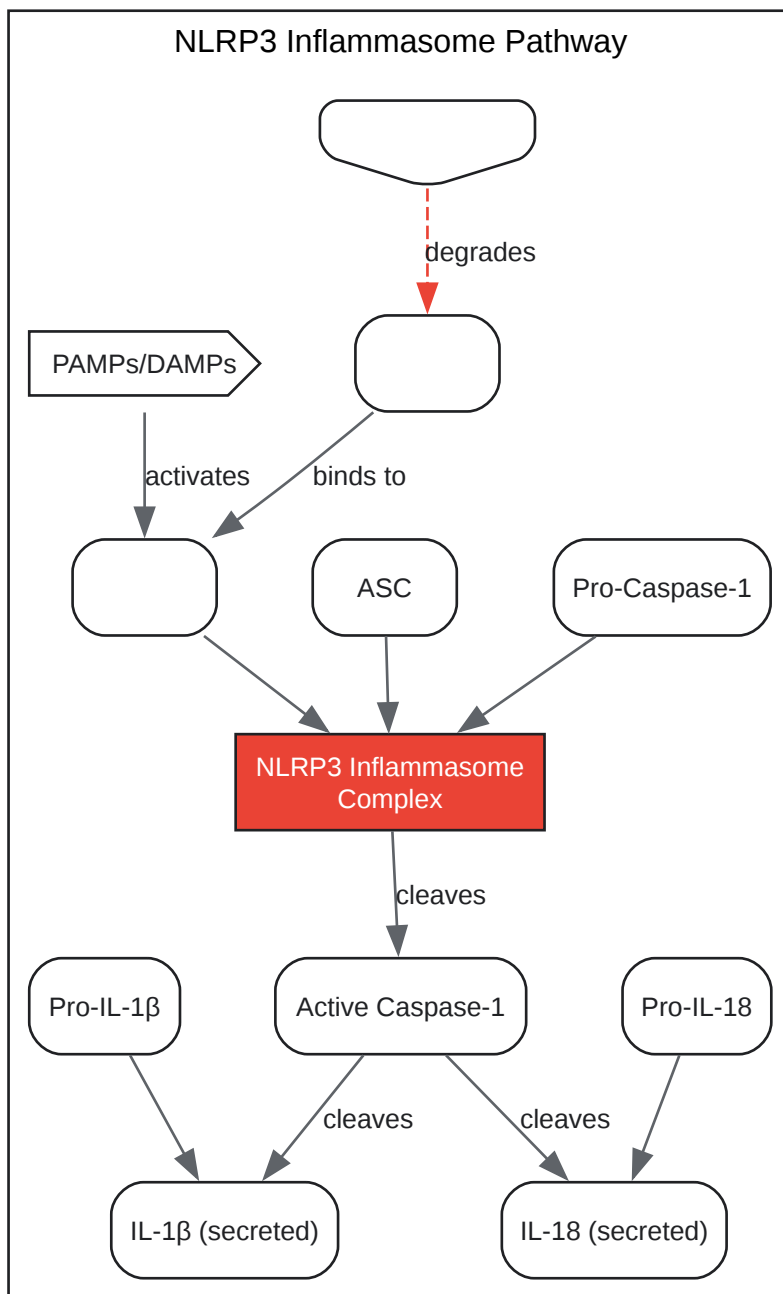
[Click to download full resolution via product page](#)

Caption: General mechanism of CRBN-mediated targeted protein degradation.

NEK7's Role in NLRP3 Inflammasome Activation

NK7-902's therapeutic potential stems from its ability to degrade NEK7, a key regulator of the NLRP3 inflammasome. The diagram below outlines the signaling pathway. Upon activation by various stimuli, NEK7 binds to the NLRP3 protein, facilitating the assembly of the inflammasome complex, which leads to caspase-1 activation and the release of pro-inflammatory cytokines IL-1 β and IL-18.

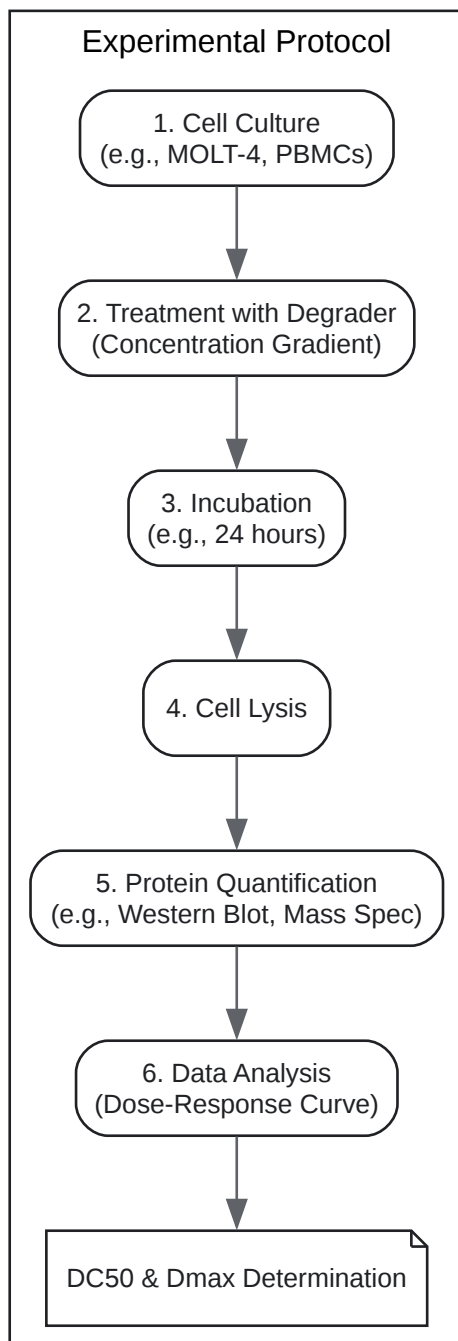
NEK7 in NLRP3 Inflammasome Activation

[Click to download full resolution via product page](#)Caption: Role of NEK7 in the NLRP3 inflammasome pathway and the effect of **NK7-902**.

Experimental Workflow for Assessing Degradation Potency and Efficacy

The following diagram outlines a typical experimental workflow to determine the potency (DC50) and efficacy (Dmax) of a molecular glue degrader.

Workflow for Degradation Potency and Efficacy Assessment

[Click to download full resolution via product page](#)

Caption: A standard workflow for determining the DC50 and Dmax of a molecular glue degrader.

Experimental Protocols

Determination of DC50 and Dmax

- **Cell Culture:** Plate cells (e.g., human primary monocytes, MOLT-4) at an appropriate density in 6-well or 12-well plates and allow them to adhere or stabilize overnight.
- **Compound Treatment:** Prepare serial dilutions of the molecular glue degrader in cell culture medium. The final concentration range should typically span from picomolar to micromolar. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells with the compound for a predetermined time, typically 24 hours, at 37°C in a humidified incubator with 5% CO₂.
- **Cell Lysis:** After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the total protein concentration in each lysate using a standard method like the BCA assay.
- **Western Blotting:**
 - Normalize the protein concentration of all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with a primary antibody specific for the target protein (e.g., NEK7) and a loading control (e.g., GAPDH or β -actin).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein band intensity to the loading control.
 - Calculate the percentage of protein degradation relative to the vehicle control for each concentration.
 - Plot the percentage of degradation against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[\[14\]](#)

NLRP3 Inflammasome Activation Assay

- Cell Priming (Signal 1):
 - Culture macrophages (e.g., primary human monocytes differentiated into macrophages, or THP-1 cells differentiated with PMA) in a 96-well plate.
 - Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
- Inhibitor/Degrader Treatment:
 - Pre-incubate the primed cells with various concentrations of the molecular glue degrader (e.g., **NK7-902**) or a known NLRP3 inhibitor (e.g., MCC950) for 1-2 hours. Include a vehicle control.
- Inflammasome Activation (Signal 2):
 - Activate the NLRP3 inflammasome by adding a second stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
- Sample Collection and Analysis:

- Collect the cell culture supernatants.
- Measure the concentration of secreted IL-1 β and/or IL-18 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Cell lysates can also be prepared to analyze the cleavage of caspase-1 by Western blotting.
- Data Analysis:
 - Calculate the percentage of inhibition of cytokine release for each concentration of the compound compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

NK7-902 is a potent and selective NEK7 molecular glue degrader that demonstrates significant preclinical activity. The comparative analysis reveals a growing landscape of NEK7-targeting degraders with diverse profiles, including compounds with systemic and brain-penetrant properties. While direct comparative data is limited, the available information suggests that molecular glue-mediated degradation of NEK7 is a promising therapeutic strategy for a range of inflammatory diseases. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison of these promising drug candidates. The broader context of molecular glue degraders targeting other proteins like IKZF1/3 and GSPT1 highlights the versatility and therapeutic potential of this modality in oncology and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drughunter.com [drughunter.com]
- 2. Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencecast.org [sciencecast.org]
- 5. LC-04-045 - Immunomart [immunomart.com]
- 6. captortheraeutics.pl [captortheraeutics.pl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Monte Rosa Therapeutics Presents Preclinical Data at AHA Scientific Sessions 2025 on the Potential of MRT-8102, a NEK7-directed Molecular Glue Degradator, to Treat Cardiovascular and Cardiometabolic Diseases - Monte Rosa Therapeutics [ir.monterosatx.com]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. Monte Rosa Therapeutics and MRT-8102: A New Frontier in Protein Degradation and Cardio-Immunology [ainvest.com]
- 13. Monte Rosa Therapeutics Announces FDA Clearance of IND [globenewswire.com]
- 14. captortheraeutics.com [captortheraeutics.com]
- 15. Captor Therapeutics [captortheraeutics.com]
- 16. captortheraeutics.com [captortheraeutics.com]
- 17. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of NK7-902 and Other Molecular Glue Degradators]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15606143#comparative-analysis-of-nk7-902-and-other-molecular-glue-degradators>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com